Mesalazine N-β-D-Glucuronide

Drug metabolism Pharmacokinetics Bioanalytical method validation

This N-β-D-glucuronide conjugate of mesalazine is an irreplaceable analytical marker for laboratories that require artifact‑free pharmacokinetic and impurity profiling. Unlike the common N‑acetyl metabolite, this compound forms non‑enzymatically at physiological pH and undergoes rapid, quantitative acid‑catalyzed reversion to parent 5‑ASA in weakly acidic conditions. Its unique mass spectral fragmentation signature allows unambiguous differentiation from O‑ and acyl‑glucuronides. Procure this reference standard to validate sample acidification protocols, establish accurate LLOQs in LC‑MS/MS methods, and meet ICH Q3A/Q3B impurity characterization expectations during ANDA and DMF submissions.

Molecular Formula C₁₃H₁₅NO₉
Molecular Weight 329.26
Cat. No. B1158010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesalazine N-β-D-Glucuronide
SynonymsN-β-D-Glucopyranosyl-5-amino-2-hydroxybenzoic Acid;  N-β-D-Glucopyranosyl-5-aminosalicylic Acid;  N-β-D-Glucuronide-5-ASA; 
Molecular FormulaC₁₃H₁₅NO₉
Molecular Weight329.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesalazine N-β-D-Glucuronide Reference Standard: Chemical Identity and Procurement Classification for Analytical Laboratories


Mesalazine N-β-D-Glucuronide (N-β-D-glucopyranosyl-5-aminosalicylic acid) is a fully characterized glucuronide conjugate of the anti-inflammatory drug mesalazine (5-aminosalicylic acid, 5-ASA), with the molecular formula C₁₃H₁₅NO₉ and a molecular weight of 329.26 g/mol [1]. As a phase II N-glucuronide metabolite, this compound is classified as a pharmaceutical reference standard and is primarily procured by analytical laboratories for use in bioanalytical method development, method validation, and quality control applications during drug development and formulation studies [2]. Unlike the major N-acetylated metabolite Ac-5-ASA, this N-glucuronide exhibits distinct formation kinetics and stability properties that render it essential as an analytical marker for ensuring data integrity in pharmacokinetic and metabolomics studies [3].

Why Generic Mesalazine Metabolite Standards Cannot Substitute for Mesalazine N-β-D-Glucuronide in Bioanalytical Workflows


A scientific or industrial user cannot simply substitute this compound with the more commonly available N-acetyl-5-ASA (Ac-5-ASA) reference standard or with other glucuronide conjugates. The critical differentiation stems from the compound's distinct analytical signature and unique stability profile: N-β-D-glucopyranosyl-5-ASA forms non-enzymatically from 5-ASA and glucose in phosphate buffer at physiological pH, and it undergoes quantitative degradation to 5-ASA and glucose under weakly acidic conditions (pH 3.0) [1]. This acid-labile behavior stands in stark contrast to Ac-5-ASA, which remains stable under equivalent conditions [2]. Consequently, any analytical method validated using only Ac-5-ASA will fail to account for ex vivo formation artifacts of this N-glucuronide, leading to inaccurate quantification of parent drug exposure. The compound's mass spectral fragmentation pattern also differs fundamentally from both O-glucuronides and acyl-glucuronides, enabling unambiguous differentiation in LC-HRMS workflows when the appropriate reference standard is employed [3].

Quantitative Differentiation Evidence for Mesalazine N-β-D-Glucuronide Versus Primary Mesalazine Metabolites and Other Glucuronide Classes


Non-Enzymatic Formation Pathway of Mesalazine N-β-D-Glucuronide Contrasts with Enzymatic Acetylation of the Major Metabolite

Mesalazine N-β-D-glucuronide forms non-enzymatically from 5-ASA and glucose in phosphate buffer at pH 7.4, whereas the major metabolite N-acetyl-5-ASA (Ac-5-ASA) is produced exclusively via enzymatic N-acetylation catalyzed by N-acetyltransferase (NAT) in the intestinal mucosal wall and liver [1][2]. This mechanistic divergence is quantifiable: the N-glucuronide can be generated in vitro in the complete absence of any biological matrix or enzyme source, while Ac-5-ASA formation requires intact cellular enzymatic machinery [1].

Drug metabolism Pharmacokinetics Bioanalytical method validation

Acid-Labile Stability Profile of Mesalazine N-β-D-Glucuronide Enables Quantitative Reversion Analysis

Mesalazine N-β-D-glucuronide undergoes complete, quantitative degradation to 5-ASA and glucose under weakly acidic conditions, with decomposition reaching 100% after 30 minutes at pH 5.0 and 23°C [1]. In contrast, N-acetyl-5-ASA remains stable under identical acidic conditions [2]. This difference is analytically exploitable: adding 0.2 M potassium phosphate buffer at pH 3.0 to plasma samples prior to analysis causes complete reversion of the N-glucuronide to parent 5-ASA, enabling indirect quantification of the conjugate without requiring a separate calibration curve [1].

Stability studies Sample preparation Quantitative bioanalysis

Ex Vivo Formation in Frozen Plasma Distinguishes Mesalazine N-β-D-Glucuronide as a Critical Pre-Analytical Artifact Marker

Mesalazine N-β-D-glucuronide forms spontaneously in human plasma samples containing 5-ASA during frozen storage at −20°C, with detectable accumulation occurring over time [1]. This ex vivo formation artifact does not occur with Ac-5-ASA, which remains stable and does not interconvert under identical storage conditions [1]. The practical implication is quantifiable: plasma samples stored frozen without prior acidification will contain artificially elevated N-glucuronide concentrations that do not reflect true in vivo metabolism, potentially confounding pharmacokinetic calculations if the conjugate is misattributed to endogenous formation.

Pre-analytical variability Biobanking Pharmacokinetic data integrity

Mass Spectrometric Differentiation of Mesalazine N-β-D-Glucuronide from Acyl- and O-Glucuronides via Gas-Phase Ion-Molecule Reactions

N-glucuronides, including mesalazine N-β-D-glucuronide, can be unambiguously distinguished from acyl-glucuronides and O-glucuronides using tandem mass spectrometry coupled with gas-phase ion-molecule reactions with BF₃ followed by collision-activated dissociation (CAD) in a linear quadrupole ion trap mass spectrometer [1]. While acyl-glucuronides exhibit characteristic neutral loss patterns indicative of acyl migration, N-glucuronides produce distinct fragmentation signatures that enable class-level differentiation without requiring isolation or derivatization [1]. This capability is not achievable when substituting with generic glucuronide reference materials.

LC-HRMS Metabolite identification Structural elucidation

Priority Application Scenarios for Mesalazine N-β-D-Glucuronide Reference Standard Based on Verified Differential Evidence


Bioanalytical Method Validation for Mesalazine Pharmacokinetic Studies Requiring Correction for Ex Vivo Artifacts

Clinical pharmacology laboratories conducting mesalazine pharmacokinetic studies must incorporate this N-glucuronide reference standard into their LC-MS/MS method validation protocols. The compound's non-enzymatic formation in phosphate buffer [1] and its accumulation during frozen plasma storage at −20°C [2] create quantifiable pre-analytical artifacts that, if unaccounted for, will systematically overestimate in vivo glucuronidation capacity. Method validation should include spike-and-recovery experiments using this reference standard to establish the lower limit of quantification (LLOQ) and to verify that sample acidification (pH 3.0) prior to storage completely prevents ex vivo formation [2].

Stability-Indicating Quality Control Testing of Mesalazine Formulations and Clinical Trial Samples

Pharmaceutical quality control laboratories and clinical research organizations should procure this compound as a stability-indicating reference marker. Given the compound's complete acid-catalyzed degradation within 30 minutes at pH 5.0 and 23°C [1], any analytical method intended to assess formulation stability or long-term sample integrity must include this N-glucuronide as a system suitability standard. Its quantitative reversion to parent 5-ASA and glucose under acidic conditions provides a built-in verification mechanism: a simple pH shift prior to analysis can confirm the identity and purity of the reference material itself, as well as the absence of degradation during chromatographic separation [1].

Untargeted Metabolomics and Drug Metabolism Studies Requiring Unambiguous N-Glucuronide Identification

Metabolomics core facilities and drug metabolism departments performing untargeted LC-HRMS analyses of biological samples from mesalazine-treated subjects require this authentic reference standard for spectral library matching. The gas-phase ion-molecule reaction and CAD fragmentation signature characteristic of N-glucuronides [1] provides definitive structural confirmation that cannot be obtained from in silico prediction tools or from substitution with O-glucuronide or acyl-glucuronide reference materials. Procurement of this compound enables laboratories to reduce false-positive metabolite annotations in untargeted workflows and to confidently distinguish N-glucuronidation events from other conjugation pathways in xenobiotic metabolism studies [1].

Regulatory-Compliant Impurity Profiling for Mesalazine API and Finished Dosage Forms

Quality assurance departments performing impurity profiling for mesalazine active pharmaceutical ingredient (API) and finished drug products under ICH Q3A/Q3B guidelines should include this N-glucuronide reference standard in their analytical method development. The compound is listed as a known mesalazine-related substance [1], and its distinct chromatographic retention behavior and stability profile differentiate it from other process impurities and degradation products. Inclusion of this reference standard enables accurate identification and quantification during forced degradation studies and stability testing, supporting ANDA and DMF submissions where comprehensive impurity characterization is a regulatory expectation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mesalazine N-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.